molecular formula C9H8F3NO B8421415 2-(2,2,2-Trifluoroethoxy)-5-vinylpyridine

2-(2,2,2-Trifluoroethoxy)-5-vinylpyridine

Cat. No.: B8421415
M. Wt: 203.16 g/mol
InChI Key: KIIRSRAHTGUBAD-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethoxy)-5-vinylpyridine is a useful research compound. Its molecular formula is C9H8F3NO and its molecular weight is 203.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

5-ethenyl-2-(2,2,2-trifluoroethoxy)pyridine

InChI

InChI=1S/C9H8F3NO/c1-2-7-3-4-8(13-5-7)14-6-9(10,11)12/h2-5H,1,6H2

InChI Key

KIIRSRAHTGUBAD-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CN=C(C=C1)OCC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyllithium (5.14 mL, 13.4 mmol) is added to a suspension of methyltriphenylphosphonium bromide (4.41 g, 12.34 mmol) in tetrahydrofuran (51 mL) at −78° C. under nitrogen atmosphere. The reaction mixture is warmed to room temperature to yield deep red ylide solution. To ylide solution, cooling in ice, is introduced 6-(2,2,2-trifluoroethoxy)nicotinaldehyde (2.11 g, 10.3 mmol, Step-1) in tetrahydrofuran (10 mL) and stirred at room temperature for 3 hours. The reaction mixture is poured into water, extracted with ethyl acetate and dried over sodium sulfate and concentrated in vacuo. The residue is purified by column chromatography on silica gel eluting with n-hexane/ethyl acetate (10:1) to give 1.56 g (75% yield) of the title compound as colorless oil.
Quantity
5.14 mL
Type
reactant
Reaction Step One
Quantity
4.41 g
Type
catalyst
Reaction Step One
Quantity
51 mL
Type
solvent
Reaction Step One
Quantity
2.11 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
75%

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